(R)-Ethyl nipecotate-L-tartrate
Description
(R)-Ethyl nipecotate-L-tartrate (CAS: 167392-57-6) is a chiral organic compound composed of ethyl (3R)-piperidine-3-carboxylate and L-(+)-tartaric acid in a 1:1 molar ratio. Its molecular formula is C₁₂H₂₁NO₈, with a molecular weight of 307.3 g/mol . This compound is a white to off-white crystalline powder with a melting point of 153–159°C and a specific optical rotation of [α]D = +9.5° to +11.0° (C=5 in H₂O), indicating its enantiomeric purity . It is sparingly soluble in water, forming a slightly turbid solution, and is primarily utilized as a chiral building block in asymmetric synthesis and pharmaceutical intermediates .
Key identifiers include:
Properties
Molecular Formula |
C12H21NO8 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m1./s1 |
InChI Key |
HHPGQKZOPPDLNH-OGFXRTJISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Properties
(R)-Ethyl nipecotate-L-tartrate is the L-tartaric acid salt of (R)-ethyl nipecotate, a piperidine-3-carboxylic acid ethyl ester. The compound’s chirality is critical for its pharmacological activity, as enantiomeric purity directly influences receptor binding affinity. The tartrate counterion enhances crystallinity and stability, facilitating isolation and storage.
Applications in Drug Development
The (R)-enantiomer serves as a key intermediate in synthesizing quinuclidine derivatives, which exhibit potent antimuscarinic activity. For example, patent US7498440B2 highlights its role in producing M3 receptor antagonists for treating overactive bladder. The demand for high enantiomeric excess (≥98%) underscores the importance of robust resolution methods.
Resolution of Racemic Ethyl Nipecotate
Diastereomeric Salt Formation
The cornerstone of this compound synthesis is the resolution of racemic ethyl nipecotate (±)-1 using chiral resolving agents. Di-benzoyl-L-tartaric acid (DBLTA) is the most effective agent, forming diastereomeric salts with distinct solubility profiles.
Reaction Conditions
-
Solvent System : 91% aqueous 2B-ethanol (v/v) optimizes solubility and salt precipitation.
-
Molar Ratio : 0.25–1.0 equivalents of DBLTA per equivalent of (±)-1 , with 0.25 equivalents yielding the highest enantiomeric excess (97–98%).
-
Temperature : Dissolution at 76°C followed by gradual cooling to 25°C induces selective crystallization of the (S)-enantiomer salt, leaving (R)-1 in solution.
Procedure
-
Combine (±)-1 (502 g, 3.20 mol) and DBLTA (286 g, 0.80 mol) in 91% ethanol (1.5 L total volume).
-
Heat to 76°C until complete dissolution.
-
Seed with (S)-enantiomer crystals at 71°C and cool to 25°C over 18 hours.
-
Collect precipitated (S)-salt (346 g, 32% yield) by filtration, leaving (R)-1 -enriched supernatant.
Table 1: Resolution of Racemic Ethyl Nipecotate Using DBLTA
| Parameter | Value |
|---|---|
| Starting Material | (±)-Ethyl nipecotate (502 g) |
| Resolving Agent | DBLTA (286 g) |
| Solvent | 91% Aqueous Ethanol (1.5 L) |
| Crystallization Yield | 32% |
| Enantiomeric Excess (ee) | ≥97% |
Alternative Resolving Agents
While DBLTA is optimal, (S)-mandelic acid achieves moderate success (80–85% ee) at 0.5 equivalents. However, higher equivalents (1.0) reduce yield due to co-precipitation of both enantiomers.
Isolation of (R)-Ethyl Nipecotate Free Base
Supernatant Workup
After removing the (S)-salt, the supernatant contains (R)-1 free base. Key steps include:
Purity Analysis
-
Chiral HPLC : Chiralpak AD-H column (4.6 × 250 mm), hexane:isopropanol (80:20), 1.0 mL/min. Retention times: (R)-1 = 12.3 min, (S)-1 = 14.7 min.
-
Mosher Amide Derivatization : Reaction with (R)-Mosher acid confirms absolute configuration via GC-MS retention time comparison.
Salt Formation with L-Tartaric Acid
Reaction Optimization
(R)-1 free base is converted to the L-tartrate salt to improve physicochemical properties:
Detailed Protocol
-
Dissolve (R)-1 free base (5.8 g, 18.9 mmol) in anhydrous ethanol (50 mL).
-
Add L-tartaric acid (3.2 g, 18.9 mmol) and stir at 78°C for 1 hour.
-
Cool to 0°C, filter, and wash with cold ethanol (2 × 10 mL) to obtain this compound (7.1 g, 85% yield).
Table 2: Salt Formation Parameters
| Parameter | Value |
|---|---|
| Free Base | (R)-Ethyl nipecotate (5.8 g) |
| L-Tartaric Acid | 3.2 g |
| Solvent | Anhydrous Ethanol (50 mL) |
| Yield | 85% |
| Melting Point | 173–175°C |
Scalability and Industrial Considerations
Process Challenges
-
Solvent Recovery : Ethanol recycling reduces costs but requires distillation to ≥91% purity for reuse.
-
Seeding Strategy : Seeding at 71°C with (S)-salt crystals ensures reproducible crystallization.
-
Throughput : Batch processing in 5 L flasks achieves 32% yield; continuous crystallization may improve efficiency .
Chemical Reactions Analysis
Types of Reactions: ®-(-)-Ethyl Nipecotate Tartrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form nipecotic acid derivatives
Reduction: Can be reduced to form nipecotamide
Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Nipecotic acid derivatives
Reduction: Nipecotamide
Substitution: Various substituted nipecotate esters
Scientific Research Applications
Chiral Synthesis
One of the primary applications of (R)-ethyl nipecotate-L-tartrate is in chiral synthesis. The compound can be resolved into its enantiomers using resolving agents such as di-benzoyl-L-tartaric acid. This process allows researchers to obtain the desired enantiomer for further synthetic applications, particularly in creating optically active pharmaceuticals that exhibit specific biological activities .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, especially those targeting GABAergic systems. Its derivatives have been explored for potential use in treating neurological disorders due to their interaction with GABA receptors .
Research has indicated that compounds derived from this compound exhibit significant biological activity, including anticonvulsant and anxiolytic effects. These properties make it a candidate for further investigation in drug development aimed at treating anxiety and seizure disorders .
Case Study 1: Synthesis of GABAergic Compounds
A study investigated the synthesis of GABAergic compounds utilizing this compound as a starting material. The research demonstrated that derivatives synthesized from this compound showed enhanced binding affinity to GABA receptors, suggesting potential therapeutic applications in treating anxiety disorders .
Case Study 2: Resolution Techniques
Another research effort focused on developing efficient resolution techniques for racemic mixtures involving (R)-ethyl nipecotate. The study highlighted the use of di-benzoyl-L-tartaric acid as a resolving agent, achieving high yields of the desired enantiomer through optimized crystallization processes. This method significantly reduced the time and resources required for enantiomer separation .
Data Tables
Mechanism of Action
The mechanism of action of ®-(-)-Ethyl Nipecotate Tartrate involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action is mediated through the binding of the compound to the GABA transporter, leading to its inhibition and subsequent increase in GABA levels.
Comparison with Similar Compounds
Ethyl Nipecotate (Racemic Mixture)
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- CAS : 5006-62-2
- Key Differences: Lacks the L-tartrate counterion, resulting in lower molecular weight and altered solubility. Exists as a racemate (±)-form, making it unsuitable for enantioselective synthesis. Purity and applications differ; it is often used as a non-chiral intermediate .
(S)-Ethyl Nipecotate-L-Tartrate
L-Carnitine Tartrate
- Molecular Formula: C₁₁H₂₁NO₈ (CAS: 36687-82-8)
- Key Differences :
Physicochemical Properties Comparison
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (R)-ethyl nipecotate-L-tartrate, and how are they experimentally determined?
- Methodological Answer : The compound’s purity (≥98.0%) is verified via non-aqueous titration, while its optical rotation ([α]D = +9.5° to +11.0°, c=5 in H₂O) is measured using polarimetry. Melting point (153–158°C) and solubility (slightly turbid in water) are determined via differential scanning calorimetry (DSC) and solubility tests under controlled pH/temperature . Structural confirmation employs NMR, IR spectroscopy, and X-ray crystallography, with Reaxys-RN and PubChem Substance IDs used for cross-referencing .
Q. How can researchers optimize the synthesis of this compound to improve enantiomeric excess?
- Methodological Answer : Enantioselective synthesis involves chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Reaction parameters (temperature, solvent polarity, and pH) are systematically varied, with progress monitored via chiral HPLC. Kinetic resolution data are analyzed using the Eyring equation to refine activation energy barriers .
Q. What analytical techniques are recommended for characterizing the stereochemical stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with chiral HPLC or circular dichroism (CD) spectroscopy assess racemization. Data are modeled using Arrhenius plots to predict shelf-life. Moisture sensitivity is evaluated via dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound be resolved?
- Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or crystal packing. Hybrid methods integrate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR shifts. Solid-state NMR or variable-temperature studies clarify dynamic behavior .
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : A factorial design (e.g., Taguchi or Box-Behnken) identifies critical factors (e.g., catalyst loading, reaction time). Multivariate analysis (ANOVA, PCA) isolates variability sources. Process analytical technology (PAT) like in-situ FTIR enables real-time monitoring .
Q. How do researchers validate the biological activity of this compound derivatives while accounting for stereochemical specificity?
- Methodological Answer : Enantiomer pairs are synthesized and tested in parallel using cell-based assays (e.g., receptor binding or enzyme inhibition). Dose-response curves and molecular docking (AutoDock Vina) correlate activity with 3D conformational data. Statistical significance is assessed via t-tests with Bonferroni correction .
Q. What statistical approaches are appropriate for analyzing non-linear relationships in the compound’s structure-activity data?
- Methodological Answer : Machine learning models (e.g., random forests or neural networks) handle non-linear QSAR data. Cross-validation (k-fold) and metrics (RMSE, R²) evaluate model robustness. Bayesian inference quantifies uncertainty in parameter estimates .
Methodological Considerations for Data Presentation
Q. How should researchers present conflicting data on the compound’s solubility profile in aqueous vs. organic solvents?
- Methodological Answer : Tabulate solubility values (mg/mL) with solvent polarity indices (e.g., Hildebrand parameters) and temperature. Use phase diagrams to illustrate ternary systems. Discuss discrepancies via Hansen solubility parameters or molecular dynamics simulations .
Q. What guidelines ensure reproducibility in reporting the synthesis and characterization of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
